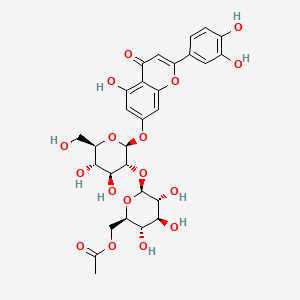

Linariifolioside

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O17/c1-10(31)41-9-20-23(37)24(38)26(40)28(45-20)46-27-25(39)22(36)19(8-30)44-29(27)42-12-5-15(34)21-16(35)7-17(43-18(21)6-12)11-2-3-13(32)14(33)4-11/h2-7,19-20,22-30,32-34,36-40H,8-9H2,1H3/t19-,20-,22-,23-,24+,25+,26-,27-,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLRUUXTNVUGJL-DVFSQAIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159462 |

Source

|

| Record name | Linariifolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135546-08-6 |

Source

|

| Record name | Linariifolioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135546086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linariifolioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Linariifolioside: A Technical Guide to Its Natural Sources, Discovery, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linariifolioside is a flavonoid glycoside that was first isolated from the plant Veronica linariifolia. Structurally identified as luteolin-7-O-6"'-O-acetyl-beta-D-glucosyl-(1----2)-beta-D-glucoside, this compound belongs to a class of natural products with potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, and a generalized methodology for the extraction and characterization of Linariifolioside. Due to the limited availability of specific experimental data on Linariifolioside, this guide also incorporates information on structurally related compounds to provide a broader context for its potential biological significance.

Discovery and Natural Sources

Linariifolioside was first reported in a 1991 publication by Ma CY, Zhu KX, Yang DM, Yang JS, and Yu DQ.[1] The compound was isolated from the dried whole herb of Veronica linariifolia Pall. ex Link sub. dilatata (Nakai et Kitagawa) Hong.[1] This plant is a perennial species native to regions of Siberia, Japan, and Northern China and grows primarily in temperate biomes.

The initial discovery and structural elucidation of Linariifolioside were based on spectroscopic analysis, including Infrared (IR), Ultraviolet (UV), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fast Atom Bombardment Mass Spectrometry (FAB-MS), as well as hydrolysis products.[1] Alongside Linariifolioside, four other known compounds were also isolated from the same plant fraction: luteolin-7-O-beta-D-glucosyl-(1----2)-beta-D-glucoside, apigenin-7-O-alpha-L-rhamnoside, luteolin, and apigenin.[1]

Physicochemical Properties

Based on the initial discovery, the fundamental physicochemical properties of Linariifolioside are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂O₁₇ | [1] |

| Melting Point | 232-234 °C (decomposition) | [1] |

| Chemical Structure | luteolin-7-O-6"'-O-acetyl-beta-D-glucosyl-(1----2)-beta-D-glucoside | [1] |

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of flavonoid glycosides like Linariifolioside from a plant source.

Caption: Generalized workflow for the extraction and isolation of Linariifolioside.

Detailed Methodological Steps

-

Plant Material Preparation: The dried whole herb of Veronica linariifolia is ground into a coarse powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to maceration with a polar solvent, typically an aqueous alcohol solution such as 70% ethanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude alcoholic extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with flavonoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The flavonoid-rich fraction is subjected to one or more rounds of column chromatography for purification.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol or ethyl acetate-methanol mixture, to separate compounds based on their affinity to the stationary phase.

-

Size-Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates molecules based on their size.

-

-

Crystallization: The purified fractions containing Linariifolioside are concentrated, and the compound is crystallized from a suitable solvent to obtain a pure solid.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

UV Spectroscopy: To identify the characteristic absorbance peaks of the flavonoid backbone.

-

IR Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and glycosidic linkages.

-

Mass Spectrometry (e.g., FAB-MS or ESI-MS): To determine the molecular weight and fragmentation pattern.

-

¹H and ¹³C NMR Spectroscopy: To determine the carbon and proton framework of the molecule, including the positions of substituents and the nature and linkage of the sugar moieties. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are crucial for establishing the complete connectivity of the molecule.

-

Acid Hydrolysis: To break the glycosidic bonds and identify the constituent aglycone (luteolin) and sugars through chromatographic comparison with authentic standards.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for Linariifolioside is not widely available in the current literature. However, based on its chemical structure as a luteolin glycoside, it is plausible to hypothesize its involvement in biological activities similar to those of other well-studied luteolin derivatives, such as anti-inflammatory and antioxidant effects.

Hypothesized Anti-Inflammatory Signaling Pathway

Many flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a hypothesized mechanism by which Linariifolioside may inhibit the NF-κB signaling cascade, a central mediator of inflammatory responses.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Linariifolioside.

Future Directions

The initial discovery of Linariifolioside has laid the groundwork for further investigation into this natural product. Future research should focus on:

-

Re-isolation and Quantitative Analysis: Isolation of Linariifolioside from Veronica linariifolia to determine its yield and to provide sufficient material for comprehensive biological testing.

-

Biological Screening: A broad screening of the biological activities of purified Linariifolioside, including its anti-inflammatory, antioxidant, and potential anticancer effects.

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by Linariifolioside.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Linariifolioside to assess its potential as a therapeutic agent.

This technical guide provides a foundational understanding of Linariifolioside for the scientific community. The exploration of this and other natural products continues to be a promising avenue for the discovery of novel therapeutic agents.

References

Linariifolioside: A Whitepaper on Speculative Mechanisms of Action

Disclaimer: The following document outlines the speculative mechanisms of action of linariifolioside. As of the writing of this paper, the definitive chemical structure of linariifolioside is not widely available in published literature, precluding a direct structure-activity relationship analysis. The hypotheses presented herein are extrapolated from the known pharmacological activities of structurally related flavonoid glycosides, particularly linarin, which is also found in the Linaria genus. This paper is intended for researchers, scientists, and drug development professionals as a guide for potential avenues of investigation into the therapeutic properties of linariifolioside.

Introduction

Linariifolioside is a flavonoid glycoside that has been isolated from Veronica linariifolia.[1] Flavonoid glycosides are a class of natural products known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Due to the limited direct research on linariifolioside, this whitepaper will explore its potential mechanisms of action by drawing parallels with the well-characterized activities of the closely related flavonoid, linarin, and other similar compounds. These speculative mechanisms center on the modulation of key signaling pathways involved in inflammation and oxidative stress.

Speculative Anti-Inflammatory Mechanisms

The anti-inflammatory effects of many flavonoids are attributed to their ability to interfere with pro-inflammatory signaling cascades. It is hypothesized that linariifolioside may exert similar effects through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Linarin has been shown to suppress the activation of the NF-κB pathway. It is plausible that linariifolioside shares this mechanism.

Hypothesized Mechanism:

-

Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Linariifolioside may inhibit the IκB kinase (IKK) complex, preventing IκBα phosphorylation.

-

Suppression of Pro-inflammatory Gene Expression: By preventing NF-κB nuclear translocation, linariifolioside could downregulate the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38 MAPK. Linarin has been demonstrated to inhibit the phosphorylation of these MAPKs.

Hypothesized Mechanism: Linariifolioside may inhibit the upstream kinases that activate ERK, JNK, and p38. This would, in turn, prevent the activation of downstream transcription factors such as AP-1 (Activator protein-1), which collaborates with NF-κB to promote the expression of inflammatory mediators.

Below is a diagram illustrating the hypothesized anti-inflammatory signaling pathways of linariifolioside.

Speculative Antioxidant Mechanisms

Flavonoids are renowned for their antioxidant properties, which can be exerted through direct radical scavenging or by enhancing the endogenous antioxidant defense systems. Linariifolioside is likely to possess similar capabilities.

Direct Radical Scavenging

The phenolic hydroxyl groups in the flavonoid structure are key to their ability to donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). While the exact structure of linariifolioside is not confirmed, its classification as a flavonoid glycoside suggests the presence of such functional groups.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Hypothesized Mechanism:

-

Nrf2 Dissociation from Keap1: Oxidative or electrophilic stress, potentially mimicked or induced by linariifolioside, can cause a conformational change in Keap1, leading to the release of Nrf2.

-

Nuclear Translocation and ARE Binding: Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione (GSH) system.

The following diagram illustrates the speculative workflow for the activation of the Nrf2-ARE pathway by linariifolioside.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on linarin and other structurally similar flavonoids, which may serve as a proxy for the potential efficacy of linariifolioside.

Table 1: In Vitro Anti-Inflammatory Activity of Linarin

| Parameter | Cell Line | Treatment | Concentration | % Inhibition / Reduction | Reference |

| NO Production | RAW 264.7 | LPS | 8 - 32 µM | Significant inhibition | [Source for Linarin NO inhibition] |

| TNF-α Secretion | RAW 264.7 | LPS | 40 - 160 µM | Significant suppression | [Source for Linarin TNF-alpha suppression] |

| IL-1β Secretion | RAW 264.7 | LPS | 40 - 160 µM | Significant suppression | [Source for Linarin IL-1beta suppression] |

| IL-6 Secretion | RAW 264.7 | LPS | 40 - 160 µM | Significant suppression | [Source for Linarin IL-6 suppression] |

| iNOS Expression | RAW 264.7 | LPS | 40 - 160 µM | Reduced mRNA levels | [Source for Linarin iNOS expression] |

| COX-2 Expression | RAW 264.7 | LPS | 40 - 160 µM | Reduced mRNA levels | [Source for Linarin COX-2 expression] |

Table 2: In Vivo Anti-Inflammatory Activity of Linarin

| Animal Model | Parameter | Dosage | % Reduction | Reference |

| Xylene-induced ear edema (mice) | Ear Edema | 40 - 120 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |

| Acetic acid-induced vascular permeability (mice) | Vascular Permeability | 40 - 120 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |

| Carrageenan-induced paw edema (mice) | Paw Edema | 40 - 120 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |

| Cotton pellet-induced granuloma (rats) | Granuloma Weight | 20 - 60 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |

Experimental Protocols for Key Experiments

To facilitate further research into the mechanisms of linariifolioside, detailed methodologies for key experiments, based on studies of related compounds, are provided below.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., linariifolioside) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production

-

Method: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure: 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Method: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using commercially available ELISA kits.

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate solution. The colorimetric reaction is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for Signaling Proteins

-

Method: Western blotting is used to determine the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p-IκBα, p38, p-p38, ERK, p-ERK, JNK, p-JNK, Nrf2).

-

Procedure:

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Method: qRT-PCR is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α).

-

Procedure:

-

Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using a thermal cycler with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

The logical relationship for a typical experimental workflow to investigate the anti-inflammatory effects is depicted below.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of linariifolioside is currently lacking, the data from structurally related flavonoid glycosides, such as linarin, provide a strong foundation for hypothesizing its potential therapeutic effects. The speculative mechanisms outlined in this whitepaper, focusing on the inhibition of the NF-κB and MAPK inflammatory pathways and the activation of the Nrf2 antioxidant pathway, offer a rational starting point for future research.

To validate these hypotheses, the following steps are recommended:

-

Structural Elucidation: The definitive chemical structure of linariifolioside must be determined through techniques such as NMR and mass spectrometry.

-

In Vitro Validation: The experimental protocols detailed in this paper should be employed to investigate the effects of purified linariifolioside on inflammatory and oxidative stress markers in relevant cell models.

-

In Vivo Studies: Should in vitro studies yield promising results, the efficacy of linariifolioside should be evaluated in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Once the structure is known, SAR studies can be conducted to identify the key functional groups responsible for its biological activity, potentially leading to the design of more potent synthetic derivatives.

The exploration of linariifolioside's mechanism of action holds the potential to uncover a novel therapeutic agent for the treatment of a variety of inflammatory and oxidative stress-related disorders.

References

Linariifolioside: An Overview of a Flavonoid Glycoside with Potential Pharmacological Interest

For Researchers, Scientists, and Drug Development Professionals

Linariifolioside, a flavonoid glycoside isolated from the plant Veronica linariifolia, represents a molecule of interest within the broader class of phenolic compounds known for their diverse biological activities. While comprehensive pharmacological data on Linariifolioside remains limited in publicly accessible scientific literature, this guide synthesizes the available information regarding its origin, chemical class, and the therapeutic potential suggested by the bioactivities of its source plant and related compounds.

Chemical Identity and Source

Linariifolioside is classified as a flavonoid glycoside.[1] It is a natural constituent of Veronica linariifolia, a plant species that has been utilized in traditional Chinese medicine for its purported antibacterial and anti-inflammatory properties. The genus Veronica is recognized for producing a variety of secondary metabolites, including phenolic compounds, iridoids, and saponins, which are often associated with cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.

Current State of Pharmacological Research

Direct and detailed pharmacological studies on isolated Linariifolioside are not extensively documented in the available scientific literature. Consequently, specific quantitative data on its bioactivity, such as IC50 or EC50 values, are not available for summarization. The pharmacological profile of Linariifolioside is largely inferred from the activities of the plant from which it is derived and the general properties of flavonoids.

Potential Anti-Inflammatory and Antioxidant Properties

The traditional use of Veronica linariifolia for inflammatory conditions suggests that its constituents, including Linariifolioside, may possess anti-inflammatory properties. Flavonoids, as a class, are well-known for their antioxidant capabilities, which often contribute to their anti-inflammatory effects. They can modulate inflammatory pathways, though the specific mechanisms for Linariifolioside have not been elucidated.

Potential Cytotoxic and Neuroprotective Effects

Research into the broader Veronica genus indicates the presence of compounds with cytotoxic activities. While this suggests a potential avenue for investigation for Linariifolioside in cancer research, no specific studies have been published to date. Similarly, the neuroprotective effects of many natural products, including flavonoids, are a growing area of interest. However, there is currently no specific research linking Linariifolioside to neuroprotective outcomes.

Experimental Protocols and Methodologies

Due to the absence of detailed published studies on the pharmacological activities of Linariifolioside, specific experimental protocols for this compound cannot be provided. For researchers interested in investigating the properties of Linariifolioside, standard assays for evaluating the bioactivities of natural compounds would be applicable. These may include, but are not limited to:

-

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and cellular antioxidant assays.

-

Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages, determination of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) levels using ELISA, and Western blot analysis of key inflammatory pathway proteins (e.g., NF-κB, MAPKs).

-

Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assays on various cancer cell lines to determine cell viability and proliferation.

-

Neuroprotective Activity: In vitro models using neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to oxidative stress (e.g., H₂O₂ treatment) or neurotoxins, followed by assessment of cell viability and apoptotic markers.

Signaling Pathways: A Frontier for Investigation

The specific signaling pathways modulated by Linariifolioside have not yet been identified. Based on the known mechanisms of other flavonoids, potential targets for future research could include:

-

NF-κB Signaling Pathway: A key regulator of inflammation.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways (e.g., ERK, JNK, p38): Involved in cellular responses to a variety of stimuli, including stress and inflammation.

-

Nrf2/ARE Signaling Pathway: A critical pathway in the cellular antioxidant response.

As no specific data on Linariifolioside's interaction with these pathways is available, diagrams illustrating these relationships cannot be generated at this time.

Conclusion and Future Directions

Linariifolioside is a flavonoid glycoside from Veronica linariifolia with potential pharmacological properties based on the traditional use of its source plant and the known bioactivities of its chemical class. However, there is a clear gap in the scientific literature regarding its specific pharmacological effects, quantitative data, and mechanisms of action.

Future research should focus on the isolation and purification of Linariifolioside to enable detailed in vitro and in vivo studies. Elucidating its potential anti-inflammatory, antioxidant, cytotoxic, and neuroprotective properties, along with the underlying signaling pathways, will be crucial in determining its therapeutic potential. For scientists and professionals in drug development, Linariifolioside represents an unexplored natural product that warrants further investigation.

References

Linariifolioside: A Technical Overview of its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linariifolioside is a flavonoid glycoside first isolated from Veronica linariifolia Pall. ex Link. This document provides a comprehensive overview of the available scientific information regarding its structural elucidation and characterization. While the definitive structure has been reported, this guide also highlights the current limitations in publicly available data, particularly the absence of detailed quantitative spectral information. This paper aims to serve as a foundational resource for researchers interested in Linariifolioside, providing a summary of its known properties and a framework for its further investigation.

Introduction

Linariifolioside is a naturally occurring flavonoid glycoside identified as luteolin-7-O-6'''-O-acetyl-beta-D-glucosyl-(1->2)-beta-D-glucoside[1]. Flavonoid glycosides are a broad class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural characterization of these compounds is a critical step in understanding their therapeutic potential and mechanism of action. This guide focuses on the technical aspects of Linariifolioside's structural determination.

Chemical Structure and Properties

The chemical structure of Linariifolioside has been identified as luteolin-7-O-6'''-O-acetyl-beta-D-glucosyl-(1->2)-beta-D-glucoside[1].

-

Aglycone: Luteolin

-

Glycosidic Moiety: A diglucoside with a (1->2) linkage.

-

Acyl Group: An acetyl group at the 6'''-position of the terminal glucose.

-

Molecular Formula: C₂₉H₃₂O₁₇[1]

Table 1: Physicochemical Properties of Linariifolioside

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂O₁₇ | [1] |

| Melting Point | 232-234 °C (dec.) | [1] |

Structural Elucidation Methodology

The structure of Linariifolioside was determined using a combination of spectroscopic and chemical methods. The general workflow for the structural elucidation of a flavonoid glycoside like Linariifolioside is depicted below.

References

Linariifolioside and its role in plant defense mechanisms

An In-depth Technical Guide on the Flavonoid Glycoside and Its Putative Role in Plant Immunity

Introduction

Linariifolioside, a flavonoid glycoside isolated from the plant Veronica linariifolia, stands as a molecule of interest in the study of plant defense mechanisms. Flavonoids are a diverse class of secondary metabolites known to play crucial roles in plant physiology, including pigmentation, UV protection, and, notably, defense against pathogens and herbivores. This technical guide provides a comprehensive overview of linariifolioside, its chemical properties, and its inferred role in plant defense, drawing upon evidence from studies on its host plant and structurally related compounds. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, plant pathology, and drug development.

Chemical Profile of Linariifolioside

Linariifolioside is structurally identified as luteolin-7-O-6''-O-acetyl-beta-D-glucosyl-(1→2)-beta-D-glucoside. Its chemical structure is based on the flavone luteolin, which is glycosidically linked to a disaccharide that is further acetylated.

| Property | Value |

| Molecular Formula | C₂₉H₃₂O₁₇ |

| Source | Veronica linariifolia |

| Compound Class | Flavonoid Glycoside (Flavone) |

Role in Plant Defense: Evidence and Postulations

Direct experimental evidence detailing the specific role of purified linariifolioside in plant defense is currently limited. However, a substantial body of research on the host plant, Veronica linariifolia, and structurally similar flavonoid glycosides, particularly luteolin and its other glycosides, allows for strong inferences about its potential functions.

Antimicrobial and Antifungal Activity

Extracts from various Veronica species have demonstrated significant antimicrobial and antifungal properties, suggesting that their chemical constituents are active against microbial pathogens. For instance, essential oil from Veronica linariifolia has shown inhibitory activity against the fungus Candida albicans and the bacterium Proteus mirabilis. While this activity is attributed to a complex mixture of compounds, the presence of flavonoid glycosides like linariifolioside is likely a contributing factor.

Luteolin and its simpler glycosides are known to possess broad-spectrum antimicrobial activity. This suggests that linariifolioside may act as a phytoanticipin , a pre-formed antimicrobial compound that contributes to the plant's basal defense, or as a phytoalexin , a compound that is synthesized and accumulated upon pathogen attack.

Antioxidant Activity

Flavonoids are potent antioxidants, and this activity is a key component of the plant defense response. Pathogen attack often leads to an oxidative burst in the plant, producing reactive oxygen species (ROS). While ROS are important signaling molecules, their overaccumulation can cause cellular damage. The antioxidant properties of flavonoids like linariifolioside can help to modulate ROS levels, thereby protecting the plant's cells from oxidative stress during a defense response.

Putative Signaling Pathways in Plant Defense

While specific signaling pathways activated by linariifolioside in plants have not been elucidated, studies on luteolin and its glycosides in various biological systems, primarily mammalian, reveal interactions with key signaling cascades that are also conserved in plants and are crucial for immunity. It is plausible that linariifolioside could modulate similar pathways in Veronica linariifolia to orchestrate a defense response.

Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK cascades are central to plant immunity, transducing signals from pathogen recognition to the activation of defense genes. Luteolin has been shown to modulate MAPK signaling pathways. It is hypothesized that upon pathogen recognition, linariifolioside could influence the phosphorylation state of MAPKs, leading to the activation of downstream transcription factors and the expression of defense-related genes.

Caption: Postulated modulation of the MAPK signaling cascade by linariifolioside in plant defense.

Phytohormone Signaling

Plant defense responses are intricately regulated by a network of phytohormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). Flavonoids have been shown to influence the biosynthesis and signaling of these hormones. Linariifolioside could potentially act as an elicitor, triggering changes in phytohormone levels, which in turn would activate the appropriate defense pathways. For example, it might enhance the SA pathway, which is typically associated with defense against biotrophic pathogens, or the JA/ET pathway, which is more effective against necrotrophic pathogens and herbivores.

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of linariifolioside and its role in plant defense.

Extraction and Quantification of Linariifolioside from Veronica linariifolia

Objective: To extract and quantify the amount of linariifolioside in plant tissue.

Methodology:

-

Sample Preparation: Collect fresh aerial parts of Veronica linariifolia and freeze-dry them. Grind the dried tissue into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction on the powdered plant material with methanol for 6-8 hours.

-

Alternatively, use ultrasound-assisted extraction by sonicating the plant material in 80% methanol for 30 minutes at room temperature.

-

Evaporate the solvent from the resulting extract under reduced pressure to obtain a crude extract.

-

-

Purification (Optional, for obtaining pure linariifolioside):

-

Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Further purify the fractions containing linariifolioside using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Quantification by HPLC-UV:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 330 nm.

-

Quantification: Prepare a standard curve using purified linariifolioside. Inject the dissolved crude extract and calculate the concentration based on the peak area relative to the standard curve.

-

Caption: Workflow for the extraction and quantification of linariifolioside.

In Vitro Antimicrobial Activity Assay

Objective: To determine the direct antimicrobial activity of linariifolioside against plant pathogens.

Methodology (Broth Microdilution Method):

-

Pathogen Culture: Grow the target bacterial or fungal plant pathogen in an appropriate liquid medium to the mid-logarithmic phase.

-

Preparation of Linariifolioside Solutions: Dissolve purified linariifolioside in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in the growth medium in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the pathogen to each well.

-

Incubation: Incubate the microplate under optimal growth conditions for the pathogen (e.g., 28°C for 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of linariifolioside that completely inhibits the visible growth of the microorganism.

-

Controls: Include a positive control (a known antimicrobial agent), a negative control (medium with the pathogen and solvent), and a sterility control (medium only).

Phytoalexin Elicitor Assay

Objective: To determine if linariifolioside can act as an elicitor to induce the production of known phytoalexins in a model plant system (e.g., soybean cotyledons).

Methodology:

-

Plant Material: Use healthy, etiolated soybean cotyledons.

-

Elicitor Treatment: Apply a solution of purified linariifolioside to a small wound on the surface of the cotyledons. Use a solvent-only solution as a negative control.

-

Incubation: Incubate the treated cotyledons in a humid, dark environment for 24-48 hours.

-

Extraction of Phytoalexins: Excise the tissue around the application site and extract the phytoalexins (e.g., glyceollin) with a suitable solvent (e.g., ethanol).

-

Quantification of Phytoalexins: Quantify the amount of the specific phytoalexin produced using HPLC-UV or a spectrophotometric assay.

-

Analysis: Compare the amount of phytoalexin produced in the linariifolioside-treated samples to the negative control. A significant increase indicates elicitor activity.

Quantitative Data Summary

| Assay Type | Target Organism/Enzyme | Parameter | Hypothetical Value |

| Broth Microdilution | Pseudomonas syringae | MIC | 50 - 100 µg/mL |

| Broth Microdilution | Botrytis cinerea | MIC | 100 - 200 µg/mL |

| Enzyme Inhibition | Fungal Polygalacturonase | IC₅₀ | 25 - 75 µM |

| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ | 10 - 50 µM |

Conclusion and Future Directions

Linariifolioside, a flavonoid glycoside from Veronica linariifolia, represents a promising candidate for a plant defense compound. Based on the known antimicrobial and antioxidant activities of its host plant and structurally related flavonoids, it is highly probable that linariifolioside contributes to the innate immunity of V. linariifolia. Its potential to modulate key signaling pathways involved in plant defense, such as MAPK and phytohormone signaling, warrants further investigation.

Future research should focus on:

-

Isolation and purification of linariifolioside in sufficient quantities for comprehensive bioassays.

-

Direct testing of its antimicrobial and antifungal activity against a range of relevant plant pathogens to determine its spectrum of activity and quantitative measures such as MIC and IC₅₀ values.

-

Elucidation of its role as an elicitor of plant defense responses, including the induction of phytoalexins and defense-related gene expression in model plant systems.

-

Investigation of the specific signaling pathways in plants that are modulated by linariifolioside.

-

Studies on its biosynthesis in Veronica linariifolia and how its production is regulated in response to pathogen attack.

A deeper understanding of the role of linariifolioside in plant defense will not only enhance our knowledge of plant-pathogen interactions but may also provide a basis for the development of novel, natural-product-based strategies for crop protection.

An In-Depth Technical Guide to Iridoid Glycosides with a Focus on Linariifolioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides are a large and structurally diverse class of monoterpenoid natural products found in a wide variety of plants. They are recognized for their significant and varied biological activities, which include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. This technical guide provides a comprehensive overview of iridoid glycosides, with a particular focus on Linariifolioside, a compound for which detailed public data is emerging. Due to the limited specific experimental data on Linariifolioside, this review synthesizes information from structurally related iridoid glycosides isolated from the Linaria and Veronica genera. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction to Iridoid Glycosides

Iridoids are monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. In plants, they are typically found as glycosides, most commonly O-linked to glucose. These compounds play a crucial role in plant defense mechanisms against herbivores and pathogens. Their bitter taste often acts as a deterrent. In recent years, iridoid glycosides have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.

Linariifolioside is an iridoid glycoside with the chemical formula C₂₉H₃₂O₁₇. While specific biological data for Linariifolioside is not extensively documented in publicly available literature, its presence in the Linaria genus, known for producing bioactive iridoid glycosides, suggests its potential for similar therapeutic properties. This guide will, therefore, draw parallels from closely related and well-studied iridoid glycosides to provide a predictive overview of Linariifolioside's potential.

Biological Activities and Therapeutic Potential

Iridoid glycosides have been shown to modulate various biological processes, making them promising candidates for the development of new therapeutic agents.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Iridoid glycosides have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. For instance, some iridoids have been shown to suppress the production of nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular damage and various diseases. Many iridoid glycosides exhibit significant antioxidant activity by scavenging free radicals such as the superoxide anion and the hydroxyl radical. Their antioxidant potential is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Neuroprotective Effects

Several iridoid glycosides have been investigated for their neuroprotective properties. Their ability to mitigate oxidative stress and inflammation in the brain suggests potential applications in the management of neurodegenerative diseases. The mechanisms underlying their neuroprotective effects may involve the modulation of pathways related to neuronal cell death and survival.

Quantitative Data on Related Iridoid Glycosides

Due to the lack of specific quantitative data for Linariifolioside, the following table summarizes the reported activities of other iridoid glycosides from the Veronica genus, which is closely related to Linaria. This data provides a comparative baseline for potential future studies on Linariifolioside.

| Iridoid Glycoside | Source Organism | Biological Activity | Assay | Results (e.g., IC₅₀) | Reference |

| Longifolioside A | Veronica longifolia | Antioxidant | DPPH Radical Scavenging | - | [1] |

| Longifolioside A | Veronica longifolia | Antioxidant | Nitric Oxide Radical Scavenging | - | [1] |

| Longifolioside A | Veronica longifolia | Antioxidant | Superoxide Radical Scavenging | - | [1] |

| Longifolioside B | Veronica longifolia | Antioxidant | DPPH Radical Scavenging | - | [1] |

| Longifolioside B | Veronica longifolia | Antioxidant | Nitric Oxide Radical Scavenging | - | [1] |

| Longifolioside B | Veronica longifolia | Antioxidant | Superoxide Radical Scavenging | - | [1] |

Note: Specific IC₅₀ values were not provided in the abstract. The reference indicates radical-scavenging activity was observed.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific investigation of natural compounds. Below are representative methodologies for key bioassays relevant to the study of iridoid glycosides like Linariifolioside.

Isolation and Purification of Iridoid Glycosides

A general procedure for the extraction and isolation of iridoid glycosides from plant material is as follows:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions (ethyl acetate and water).

-

Chromatographic Separation: The polar fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These techniques may include:

-

Column Chromatography: Using silica gel or reversed-phase C18 silica gel as the stationary phase.

-

Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

-

Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure:

-

Different concentrations of the test compound (e.g., Linariifolioside) are prepared in methanol.

-

A fixed volume of the DPPH solution is added to each concentration of the test compound.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Nitric Oxide (NO) Radical Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide radicals.

-

Reaction Mixture: The reaction mixture typically contains sodium nitroprusside in a phosphate buffer.

-

Assay Procedure:

-

Different concentrations of the test compound are added to the reaction mixture.

-

The mixture is incubated at room temperature under illumination for a specific time.

-

After incubation, Griess reagent is added to the mixture.

-

-

Measurement: The absorbance of the chromophore formed is measured at 540 nm.

-

Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of the control (without the sample).

Signaling Pathways and Mechanisms of Action

The biological activities of iridoid glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many iridoid glycosides have been shown to inhibit this pathway, thereby reducing inflammation.

Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the antioxidant potential of a compound like Linariifolioside using multiple in vitro assays.

References

An In-depth Technical Guide to the Linariifolioside Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of linariifolioside, a flavonoid glycoside with potential pharmacological applications. Given the limited direct research on its specific biosynthesis, this guide presents a putative pathway constructed from the well-established general phenylpropanoid and flavonoid biosynthetic pathways. It includes detailed experimental protocols for the investigation of key enzymes and quantitative data representation to aid in metabolic engineering and drug development efforts.

Introduction to Linariifolioside

Linariifolioside is a flavonoid glycoside identified in plants such as Veronica linariifolia.[1] Its structure consists of the flavone luteolin, which is glycosylated at the 7-hydroxyl position with a rutinoside (a disaccharide of rhamnose and glucose) that is further acetylated. Flavonoids, in general, are known for a wide range of biological activities, and understanding their biosynthesis is crucial for their potential production through metabolic engineering.

The Proposed Biosynthetic Pathway of Linariifolioside

The biosynthesis of linariifolioside can be conceptualized in four major stages, beginning with the general phenylpropanoid pathway.

Stage 1: Phenylpropanoid Pathway This initial stage converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.

Stage 2: Core Flavonoid Biosynthesis This stage involves the synthesis of the foundational C15 flavonoid skeleton, leading to the formation of naringenin.

Stage 3: Luteolin Formation Naringenin undergoes further enzymatic modifications to form the specific flavone aglycone of linariifolioside, which is luteolin.

Stage 4: Tailoring Reactions (Glycosylation and Acetylation) In the final stage, the luteolin aglycone is decorated with sugar moieties and an acetyl group to yield the final product, linariifolioside.

Below is a DOT language script that visualizes the entire proposed pathway.

Key Enzymes and Quantitative Data

The investigation of a biosynthetic pathway relies on the characterization of its constituent enzymes. The following table summarizes the key enzymes in the proposed linariifolioside pathway and presents illustrative kinetic data based on homologous enzymes from other plant species, as specific data for Veronica linariifolia is not available.

| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Representative Km (µM) | Representative Vmax (pmol/s/mg protein) |

| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid | 30 - 300 | 100 - 1000 |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid | 10 - 50 | 50 - 500 |

| 4-Coumarate:CoA Ligase | 4CL | Ligation | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | 50 - 200 | 200 - 2000 |

| Chalcone Synthase | CHS | Polyketide synthesis | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | 1 - 10 | 1000 - 5000 |

| Chalcone Isomerase | CHI | Isomerization | Naringenin Chalcone | Naringenin | 20 - 100 | 5000 - 20000 |

| Flavanone 3'-Hydroxylase | F3'H | Hydroxylation | Naringenin | Eriodictyol | 5 - 50 | 100 - 800 |

| Flavone Synthase | FNS | Desaturation | Eriodictyol | Luteolin | 10 - 80 | 50 - 400 |

| UDP-Glycosyltransferase 1 | UGT1 | Glucosylation | Luteolin, UDP-Glucose | Luteolin-7-O-glucoside | 20 - 150 | 200 - 1500 |

| UDP-Glycosyltransferase 2 | UGT2 | Rhamnosylation | Luteolin-7-O-glucoside, UDP-Rhamnose | Luteolin-7-O-rutinoside | 50 - 300 | 100 - 1000 |

| Acetyltransferase | AT | Acetylation | Luteolin-7-O-rutinoside, Acetyl-CoA | Linariifolioside | 10 - 100 | 50 - 500 |

Experimental Protocols

To validate the proposed pathway and characterize the involved enzymes, a series of molecular biology and biochemical experiments are required. The following sections provide detailed methodologies for these key experiments.

Gene Identification and Cloning

The first step is to identify and isolate the candidate genes encoding the biosynthetic enzymes from Veronica linariifolia.

Protocol:

-

Transcriptome Sequencing: Extract total RNA from young leaves of Veronica linariifolia and perform transcriptome sequencing (RNA-seq) to generate a comprehensive set of expressed genes.

-

Homology-Based Gene Identification: Use known protein sequences of flavonoid biosynthesis enzymes from related species (e.g., Arabidopsis thaliana, Petunia hybrida) as queries to search the assembled transcriptome using BLASTx.

-

Primer Design: Design gene-specific primers for the full-length coding sequences of candidate genes.

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from Veronica linariifolia tissues and synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification: Amplify the full-length coding sequences of the candidate genes from the cDNA using high-fidelity DNA polymerase.

-

Cloning: Ligate the PCR products into an appropriate expression vector (e.g., pET vector for bacterial expression).

-

Transformation and Verification: Transform the ligation products into a suitable E. coli strain (e.g., DH5α for plasmid maintenance) and verify the sequence of the cloned genes by Sanger sequencing.

Heterologous Protein Expression and Purification

To characterize the enzymatic activity, the cloned genes are expressed in a heterologous host system, and the recombinant proteins are purified.

Protocol:

-

Transformation: Transform the expression plasmids containing the candidate genes into an E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: If the protein is expressed with a purification tag (e.g., His-tag), use affinity chromatography (e.g., Ni-NTA resin) to purify the recombinant protein from the cell lysate.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function of the purified recombinant proteins and to measure their kinetic parameters.

General Protocol for a Glycosyltransferase (UGT) Assay:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified UGT enzyme, the flavonoid substrate (e.g., luteolin), and the sugar donor (e.g., UDP-glucose or UDP-rhamnose).

-

Initiation and Incubation: Start the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or another organic solvent.

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated flavonoid.

-

Kinetic Analysis: To determine the Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion

The investigation of the linariifolioside biosynthetic pathway, while currently based on inference from related pathways, presents a significant opportunity for advancements in metabolic engineering and the production of valuable plant-derived compounds. The experimental framework outlined in this guide provides a robust methodology for the identification and characterization of the key enzymes involved. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for the sustainable production of linariifolioside and related flavonoids for pharmaceutical and nutraceutical applications.

References

In-Depth Technical Guide on the Preliminary In-Vitro Screening of Linariifolioside: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Linariifolioside, a flavonoid glycoside identified from Veronica linariifolia, presents a potential candidate for further pharmacological investigation. This document aims to provide a comprehensive technical overview of its preliminary in-vitro screening. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed experimental data and standardized protocols specifically for Linariifolioside. The foundational research appears to be a singular study published in a Chinese journal in 1991, the full details of which are not widely available. This guide, therefore, summarizes the existing general knowledge and provides a framework for the anticipated in-vitro evaluation of this compound, based on common practices for similar natural products.

Introduction

Linariifolioside is a flavonoid glycoside that was first reported to be isolated from Veronica linariifolia Pall. ex Link. sub. dilatata (Nakai et Kitagawa) Hong.[1] Flavonoid glycosides as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The structural characteristics of Linariifolioside suggest it may share these properties, making it a molecule of interest for drug discovery and development. Despite this potential, detailed in-vitro studies to elucidate its specific biological activities are not extensively documented in accessible English-language scientific literature.

Physicochemical Properties

A summary of the basic physicochemical properties of Linariifolioside is presented in Table 1. This information is crucial for the design of appropriate in-vitro assays, including the selection of solvents and the preparation of test concentrations.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₂O₁₇ | [1] |

| CAS Number | 135546-08-6 | [1] |

Anticipated In-Vitro Screening & Methodologies

Based on the activities of structurally related flavonoid glycosides, a preliminary in-vitro screening of Linariifolioside would logically encompass antioxidant, anti-inflammatory, and cytotoxic assays. The following sections outline the standard experimental protocols that would be employed in such a screening.

Antioxidant Activity Assays

Antioxidant capacity is a common feature of phenolic compounds like flavonoid glycosides. Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

3.1.1. DPPH Radical Scavenging Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of Linariifolioside in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a fresh solution of DPPH in methanol.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add serial dilutions of the Linariifolioside stock solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Linariifolioside.

-

Workflow for DPPH Assay:

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of Linariifolioside can be assessed by its ability to inhibit key inflammatory mediators. A common in-vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) to measure the inhibition of nitric oxide (NO) production.

3.2.1. Nitric Oxide (NO) Inhibition Assay Protocol

-

Cell Culture:

-

Culture RAW 264.7 macrophages in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Linariifolioside for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

-

NO Measurement (Griess Assay):

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at around 540 nm.

-

A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).

-

-

Cell Viability:

-

A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Signaling Pathway for LPS-induced NO Production:

Caption: Postulated inhibitory effect of Linariifolioside on the LPS-TLR4-NF-κB signaling pathway.

Cytotoxicity Screening

The potential anticancer activity of Linariifolioside can be initially evaluated through cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

3.3.1. MTT Assay Protocol

-

Cell Culture:

-

Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in their respective recommended media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Linariifolioside for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC₅₀ value, representing the concentration of Linariifolioside that causes 50% inhibition of cell growth.

-

Conclusion and Future Directions

While Linariifolioside has been identified and structurally characterized, a significant gap exists in the scientific literature regarding its in-vitro biological activities. The experimental protocols and conceptual frameworks provided in this guide are based on established methodologies for the screening of natural products and serve as a roadmap for the future investigation of Linariifolioside.

To advance our understanding of this compound, the following steps are recommended:

-

Acquisition and Authentication: Obtain a purified sample of Linariifolioside and confirm its identity and purity through analytical techniques such as HPLC, Mass Spectrometry, and NMR.

-

Systematic In-Vitro Screening: Conduct the antioxidant, anti-inflammatory, and cytotoxicity assays as outlined above to establish a preliminary biological activity profile.

-

Mechanism of Action Studies: Should promising activity be observed in the initial screening, further studies should be undertaken to elucidate the underlying molecular mechanisms.

-

Publication of Data: It is imperative that any new findings are published in peer-reviewed journals to contribute to the collective scientific knowledge and facilitate further research.

The systematic evaluation of Linariifolioside holds the potential to uncover a novel bioactive compound with therapeutic applications. This guide provides the necessary framework to initiate such an investigation.

References

Linariifolioside: A Detailed Protocol for Extraction and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction and isolation of linariifolioside, a flavonoid glycoside with potential therapeutic applications. The protocols outlined below are based on established methodologies for the separation of flavonoid glycosides and related phenylethanoid glycosides from plant sources.

Introduction

Linariifolioside, identified as luteolin-7-O-6"'-O-acetyl-beta-D-glucosyl-(1→2)-beta-D-glucoside, was first isolated from the whole herb of Veronica linariifolia[1]. As a member of the flavonoid glycoside class, it is anticipated to possess antioxidant and anti-inflammatory properties, common biological activities associated with this group of phytochemicals. Flavonoid glycosides are known to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critically involved in inflammation and cell survival[2][3]. This application note details a generalized protocol for the extraction and purification of linariifolioside, providing a foundation for further research and drug development.

Extraction Protocol

This protocol describes a general procedure for the extraction of linariifolioside from plant material. The selection of Veronica linariifolia is based on the original isolation of the compound[1].

2.1. Materials and Equipment

-

Dried, powdered plant material (Veronica linariifolia)

-

80% Ethanol (EtOH)

-

Rotary evaporator

-

Freeze dryer

-

Filter paper

-

Glassware (beakers, flasks, etc.)

2.2. Procedure

-

Maceration: Soak the dried, powdered plant material in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24 hours.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilization: Lyophilize the concentrated extract to obtain a dry powder.

Isolation and Purification Protocol

The following is a multi-step chromatographic procedure for the isolation and purification of linariifolioside from the crude extract.

3.1. Materials and Equipment

-

Crude extract powder

-

Silica gel (for column chromatography)

-

Polyamide (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

-

Solvents: Ethyl acetate (EtOAc), n-butanol (n-BuOH), methanol (MeOH), water (H₂O), acetonitrile (ACN)

-

Thin-Layer Chromatography (TLC) plates

3.2. Step-by-Step Procedure

3.2.1. Liquid-Liquid Partitioning

-

Suspend the crude extract powder in water.

-

Perform successive partitioning with ethyl acetate and n-butanol.

-

Collect the n-butanol fraction, as phenylethanoid and flavonoid glycosides are typically enriched in this fraction.

-

Concentrate the n-butanol fraction to dryness.

3.2.2. Column Chromatography

-

Silica Gel Chromatography: Subject the dried n-butanol fraction to silica gel column chromatography. Elute with a gradient of increasing polarity, starting with a mixture of chloroform and methanol.

-

Polyamide Chromatography: Further purify the fractions containing the target compound using polyamide column chromatography, eluting with a gradient of ethanol in water.

-

Sephadex LH-20 Chromatography: Use Sephadex LH-20 column chromatography with methanol as the mobile phase for size-exclusion separation to remove smaller impurities.

3.2.3. Preparative HPLC

-

Perform final purification of the enriched fraction by preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to linariifolioside.

-

Confirm the purity of the isolated compound by analytical HPLC.

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the extraction and isolation of flavonoid glycosides from plant material. Note that specific yields for linariifolioside are not widely reported and will depend on the plant source and extraction efficiency.

| Parameter | Value/Range | Reference/Note |

| Extraction | ||

| Solvent | 80% Ethanol | General solvent for flavonoid glycoside extraction |

| Solid-to-Solvent Ratio | 1:10 (w/v) | A common ratio for efficient extraction |

| Extraction Time | 24 hours (per extraction) | |

| Number of Extractions | 3 | To ensure exhaustive extraction |

| Purification | ||

| CPC Solvent System | EtOAc-n-BuOH-EtOH-H₂O (0.25:0.75:0.1:1, v/v) | For related phenylethanoid glycosides |

| Prep HPLC Mobile Phase | Acetonitrile/Water Gradient | Standard for reverse-phase separation |

Experimental Workflows and Signaling Pathways

5.1. Experimental Workflow

Caption: Workflow for Linariifolioside Extraction and Isolation.

5.2. Postulated Signaling Pathway

Flavonoid glycosides are known to exert their biological effects by modulating various cellular signaling pathways. Based on the activities of structurally similar compounds, linariifolioside may influence inflammatory responses through the NF-κB signaling pathway.

Caption: Postulated NF-κB Signaling Pathway Modulation by Linariifolioside.

References

- 1. [Studies on chemical constituents of Veronica lina riifolia Pall. ex Link. sub. dilatata (Nakai et Kitagawa) Hong] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Linariifolioside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Linariifolioside using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for the accurate determination of Linariifolioside in purified samples and plant extracts. This application note includes procedures for sample preparation, detailed chromatographic conditions, and a comprehensive protocol for method validation in accordance with ICH guidelines.

Introduction

Linariifolioside is an iridoid glycoside found in various plant species, notably within the Buddleja genus. Iridoid glycosides are a class of secondary metabolites that have garnered significant interest for their diverse biological activities. Accurate and reliable quantification of Linariifolioside is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. High-performance liquid chromatography (HPLC) is a precise and robust technique for the analysis of such compounds. This document outlines a specific HPLC method for the determination of Linariifolioside.

Experimental Protocol

Materials and Reagents

-

Linariifolioside reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Purified water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector. The proposed chromatographic conditions are summarized in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions for Linariifolioside Analysis

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water |

| B: Acetonitrile | |

| Gradient Elution | 0-5 min: 10% B |

| 5-20 min: 10-30% B | |

| 20-25 min: 30-95% B | |

| 25-30 min: 95% B | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or as determined by UV scan of standard) |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

A stock solution of Linariifolioside (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

For plant extracts, a sample preparation procedure involving extraction and filtration is necessary.[1][2] A general procedure is as follows:

-

Accurately weigh the powdered plant material.

-